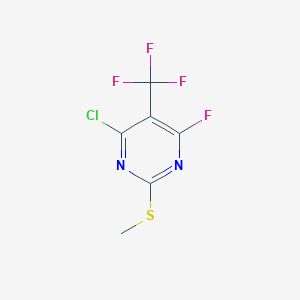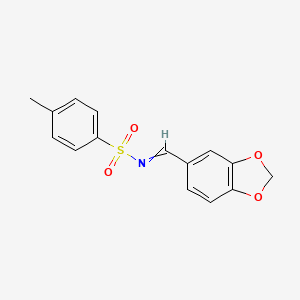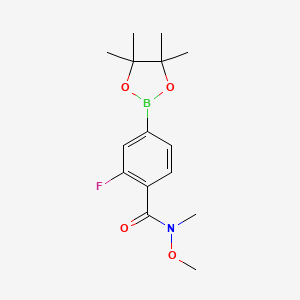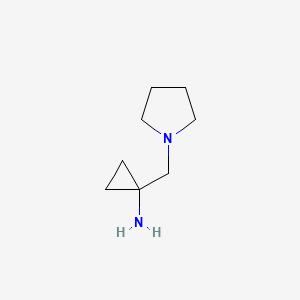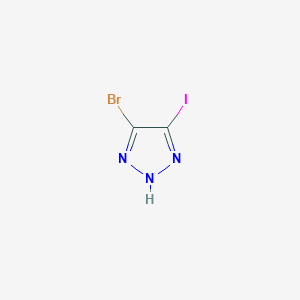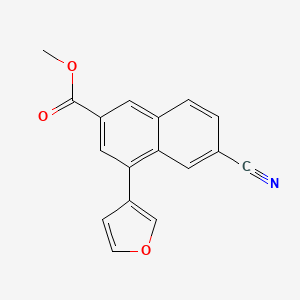
Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate: is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a cyano group, a furan ring, and a carboxylate ester group attached to a naphthalene core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions: Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-diones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Oxidation: Furan-2,3-diones.
Reduction: Amino derivatives.
Substitution: Carboxylic acids.
科学研究应用
Chemistry: Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: It may be used in the development of new pharmaceuticals with anticancer, antimicrobial, or anti-inflammatory properties .
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its structural features make it suitable for incorporation into polymers and other functional materials .
作用机制
The mechanism of action of Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The cyano group and furan ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Methyl 2-furoate: Another furan derivative with a carboxylate ester group.
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Contains a cyano group and a furan ring, similar to Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate.
Uniqueness: this compound is unique due to the presence of both a naphthalene core and a furan ring, which imparts distinct electronic and steric properties. This combination of structural features makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
823236-21-1 |
|---|---|
分子式 |
C17H11NO3 |
分子量 |
277.27 g/mol |
IUPAC 名称 |
methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate |
InChI |
InChI=1S/C17H11NO3/c1-20-17(19)14-7-12-3-2-11(9-18)6-15(12)16(8-14)13-4-5-21-10-13/h2-8,10H,1H3 |
InChI 键 |
SZHFMFYAGJCLQA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C2C=C(C=CC2=C1)C#N)C3=COC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





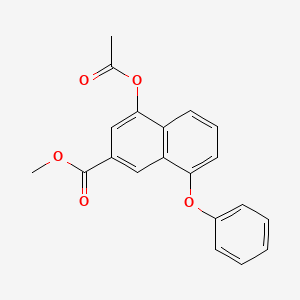
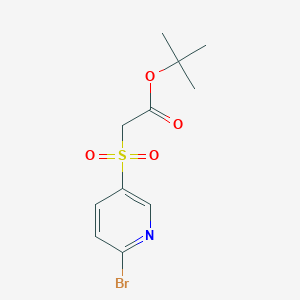

![Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate](/img/structure/B13926830.png)


